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molecular formula C10H14O2 B8481834 4-Phenylbutane-1,3-diol

4-Phenylbutane-1,3-diol

Cat. No. B8481834
M. Wt: 166.22 g/mol
InChI Key: DCDISHARGWMOMM-UHFFFAOYSA-N
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Patent
US05324870

Procedure details

In a 500 ml stainless steel-made autoclave were charged 65.6 g (400 mmole) of 3-benzyl-3-oxopropanol and 550 mg (0.4 mmole) of [RuI(p-cymene)((R)-BINAP)]I3 synthesized in Example 1 in a nitrogen atmosphere, and 300 ml of methanol was added thereto, followed by stirring the mixture at 35° C. for 20 hours under a hydrogen pressure of 50 atm. The reaction mixture was concentrated by using rotary evaporator and then subjected to silica gel column chromatography (eluent: hexane/ethylacetate=8/2 by volume) to eliminate the complex to give 63 g of 3-benzyl-3-hydroxypropanol (96% yield). The thus obtained product was derived to the MTPA diester and subjected to high-performance liquid chromatography (column: Cosmosil-5SL, eluent: hexane/ether=8/2 by volume). As a result, it was found to have an optical purity of 97% ee.
[Compound]
Name
stainless steel
Quantity
500 mL
Type
reactant
Reaction Step One
Name
3-benzyl-3-oxopropanol
Quantity
65.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
[RuI(p-cymene)((R)-BINAP)]I3
Quantity
550 mg
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8](=[O:12])[CH2:9][CH2:10][OH:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CO>[CH2:1]([CH:8]([OH:12])[CH2:9][CH2:10][OH:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
stainless steel
Quantity
500 mL
Type
reactant
Smiles
Step Two
Name
3-benzyl-3-oxopropanol
Quantity
65.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C(CCO)=O
Name
[RuI(p-cymene)((R)-BINAP)]I3
Quantity
550 mg
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
by stirring the mixture at 35° C. for 20 hours under a hydrogen pressure of 50 atm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
evaporator

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C(CCO)O
Measurements
Type Value Analysis
AMOUNT: MASS 63 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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